molecular formula C13H19N3O2 B13984962 4-{[(Methylcarbamoyl)amino]methyl}-N-(propan-2-yl)benzamide CAS No. 70379-99-6

4-{[(Methylcarbamoyl)amino]methyl}-N-(propan-2-yl)benzamide

Katalognummer: B13984962
CAS-Nummer: 70379-99-6
Molekulargewicht: 249.31 g/mol
InChI-Schlüssel: NIKOBJAIBRCCLG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-[(methylcarbamoylamino)methyl]-N-propan-2-yl-benzamide is an organic compound with a complex structure that includes a benzamide core, a methylcarbamoylamino group, and a propan-2-yl substituent

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(methylcarbamoylamino)methyl]-N-propan-2-yl-benzamide typically involves multiple steps. One common method includes the reaction of a benzamide derivative with a methylcarbamoylamino group under controlled conditions. The reaction may involve the use of protecting groups to ensure selective reactions at specific sites on the molecule. For example, carbamates are often used as protecting groups for amines and can be installed and removed under relatively mild conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of automated reactors and continuous flow systems to enhance efficiency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

4-[(methylcarbamoylamino)methyl]-N-propan-2-yl-benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) under acidic or basic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Various nucleophiles such as halides, amines, or alcohols under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation with KMnO4 typically yields carboxylic acids, while reduction with LiAlH4 produces alcohols or amines.

Wissenschaftliche Forschungsanwendungen

4-[(methylcarbamoylamino)methyl]-N-propan-2-yl-benzamide has several scientific research applications:

Wirkmechanismus

The mechanism of action of 4-[(methylcarbamoylamino)methyl]-N-propan-2-yl-benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 4-[(ethylcarbamoylamino)methyl]-N-propan-2-yl-benzamide
  • 4-[(methylcarbamoylamino)methyl]-N-butyl-benzamide
  • 4-[(methylcarbamoylamino)methyl]-N-propan-2-yl-toluamide

Uniqueness

4-[(methylcarbamoylamino)methyl]-N-propan-2-yl-benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific research and industrial applications.

Eigenschaften

CAS-Nummer

70379-99-6

Molekularformel

C13H19N3O2

Molekulargewicht

249.31 g/mol

IUPAC-Name

4-[(methylcarbamoylamino)methyl]-N-propan-2-ylbenzamide

InChI

InChI=1S/C13H19N3O2/c1-9(2)16-12(17)11-6-4-10(5-7-11)8-15-13(18)14-3/h4-7,9H,8H2,1-3H3,(H,16,17)(H2,14,15,18)

InChI-Schlüssel

NIKOBJAIBRCCLG-UHFFFAOYSA-N

Kanonische SMILES

CC(C)NC(=O)C1=CC=C(C=C1)CNC(=O)NC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.